3-Amino-5-methoxy-1,2,4-thiadiazole
Description
Overview of 1,2,4-Thiadiazole (B1232254) Heterocycles in Medicinal Chemistry
The 1,2,4-thiadiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of 1,2,4-thiadiazole derivatives with a broad spectrum of pharmacological activities. researchgate.netresearchgate.net
One of the key mechanisms of action for some 1,2,4-thiadiazole derivatives is their ability to act as "electrophilic warheads," targeting the cysteine residues of proteins. researchgate.netnih.gov The cysteine thiol can react with the N-S bond of the thiadiazole ring, leading to the formation of a disulfide bond and subsequent inactivation of the target enzyme. researchgate.netnih.gov
The range of biological activities associated with 1,2,4-thiadiazole derivatives is extensive, as detailed in the table below.
| Biological Activity | Description |
| Antimicrobial | Effective against various bacterial and fungal strains. Several cephalosporin-based antibiotics containing a 5-amino-1,2,4-thiadiazole moiety are used clinically. researchgate.net |
| Anticancer | Shows cytotoxicity against various human cancer cell lines, including leukemia, breast, colon, and lung cancer. researchgate.netrsc.org |
| Anti-inflammatory | Some derivatives act as non-steroidal anti-inflammatory agents. researchgate.net |
| Antiviral | Activity against a range of viruses has been reported. |
| Anticonvulsant | Certain derivatives have shown potential in controlling seizures. rsc.org |
| Enzyme Inhibition | Capable of inhibiting various enzymes, such as cathepsin B and transglutaminase, by targeting cysteine residues. nih.gov |
| G-protein Coupled Receptor (GPCR) Activity | Some derivatives show potential as modulators of GPCRs. researchgate.net |
Historical Context of 1,2,4-Thiadiazole Derivatives in Drug Discovery
The journey of 1,2,4-thiadiazole derivatives in drug discovery is intertwined with the broader history of antibiotic development. The discovery of cephalosporins, a class of β-lactam antibiotics, in 1945 from the fungus Acremonium strictum (previously Cephalosporium acremonium) by Giuseppe Brotzu was a pivotal moment. wikipedia.orgnih.gov Subsequent research at the University of Oxford led to the isolation of cephalosporin C. wikipedia.orgnih.gov While not potent enough for direct clinical use, the modification of its nucleus, 7-aminocephalosporanic acid (7-ACA), paved the way for a multitude of semi-synthetic cephalosporins with improved efficacy and broader spectrums of activity. wikipedia.orgwikipedia.org
The first cephalosporin, cefalotin, was launched by Eli Lilly and Company in 1964. wikipedia.org Over the years, new generations of cephalosporins were developed with enhanced activity against Gram-negative bacteria. wikipedia.org This continuous development led to the incorporation of the 1,2,4-thiadiazole ring into the structure of some of these antibiotics.
A significant milestone for the 1,2,4-thiadiazole class was the introduction of Cefozopran , the first commercially available drug containing this heterocyclic ring. researchgate.net Cefozopran is a fourth-generation cephalosporin antibiotic. wikipedia.org The chemistry of 1,2,4-thiadiazoles was further explored by researchers like Friedrick Kruzer in 1965, contributing to the growing interest in this scaffold. researchgate.net The demonstrated success of Cefozopran has inspired further synthetic efforts to explore the potential of other 1,2,4-thiadiazole derivatives for various biomedical applications. researchgate.net
Structural Features and Nomenclature of 3-Amino-5-methoxy-1,2,4-thiadiazole
This compound is a five-membered heterocyclic compound. Its core structure is the 1,2,4-thiadiazole ring, which contains one sulfur atom, two nitrogen atoms, and two carbon atoms. The numbering of the atoms in the ring follows standard chemical nomenclature, with the sulfur atom at position 1.
The systematic name, this compound, provides a clear description of its structure:
1,2,4-thiadiazole : This indicates the core heterocyclic ring system.
3-Amino : An amino group (-NH₂) is attached to the carbon atom at the 3rd position of the ring.
5-methoxy : A methoxy (B1213986) group (-OCH₃) is attached to the carbon atom at the 5th position of the ring.
Below is a table summarizing the key structural and chemical identifiers for this compound.
| Property | Value |
| IUPAC Name | 5-methoxy-1,2,4-thiadiazol-3-amine |
| CAS Number | 363179-65-1 guidechem.com |
| Molecular Formula | C₃H₅N₃OS guidechem.com |
| Molecular Weight | 131.153 g/mol guidechem.com |
| Canonical SMILES | COC1=NC(=NS1)N guidechem.com |
| InChI | InChI=1S/C3H5N3OS/c1-7-3-5-2(4)6-8-3/h1H3,(H2,4,6) guidechem.com |
Current Research Landscape and Future Prospects of this compound in Chemical Biology
While the broader class of 1,2,4-thiadiazole derivatives has been extensively studied, specific research on this compound in the field of chemical biology is not widely documented in publicly available scientific literature. Much of the available information pertains to its commercial availability as a chemical intermediate for synthesis. chemicalbook.commarketpublishers.com
However, based on the known biological activities of structurally similar 1,2,4-thiadiazole compounds, several future research prospects for this compound can be envisaged. The presence of the amino and methoxy groups on the thiadiazole ring provides opportunities for further chemical modifications to create a library of new derivatives. These derivatives could then be screened for a variety of biological activities.
Potential areas of future investigation for this compound and its derivatives could include:
Antimicrobial Drug Discovery : Given that several cephalosporin antibiotics feature a 5-amino-1,2,4-thiadiazole moiety, this compound could serve as a scaffold for the development of new antibacterial or antifungal agents. researchgate.net
Anticancer Research : The cytotoxicity of many 1,2,4-thiadiazole derivatives against various cancer cell lines suggests that derivatives of this compound could be evaluated for their potential as anticancer agents. researchgate.netrsc.org
Enzyme Inhibition Studies : The ability of the 1,2,4-thiadiazole ring to interact with cysteine residues makes it a candidate for the design of specific enzyme inhibitors. researchgate.netnih.gov Research could focus on identifying specific enzyme targets for this compound and its derivatives.
Probe Development in Chemical Biology : Modified versions of this compound could be synthesized with fluorescent tags or other labels to serve as chemical probes for studying biological processes or identifying new drug targets.
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1,2,4-thiadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3OS/c1-7-3-5-2(4)6-8-3/h1H3,(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZXUIKYWYOLPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373383 | |
| Record name | 5-methoxy-1,2,4-thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363179-65-1 | |
| Record name | 5-Methoxy-1,2,4-thiadiazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=363179-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methoxy-1,2,4-thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 363179-65-1 | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 3 Amino 5 Methoxy 1,2,4 Thiadiazole and Its Analogues
Conventional Synthetic Routes to 1,2,4-Thiadiazole (B1232254) Scaffolds
Traditional methods for synthesizing the 1,2,4-thiadiazole ring system have historically relied on cyclization and condensation reactions, often requiring specific reagents and conditions to facilitate the formation of the heterocyclic structure.
Cyclization Reactions involving Thioureas and Imidates
A prominent conventional route to 3,5-disubstituted-1,2,4-thiadiazoles involves the reaction between imidates and thioureas. rsc.org This method has been effectively used for the synthesis of 3-aryl-5-amino-1,2,4-thiadiazoles. The process is a one-pot reaction that begins with a base-mediated nucleophilic addition-elimination reaction between the starting materials, which forms an N-carbamothioylamidine intermediate. rsc.org This intermediate then undergoes an oxidative heterocyclization, often facilitated by an inexpensive and environmentally benign oxidant like molecular iodine, to yield the final 1,2,4-thiadiazole product. rsc.org The reaction of N-imidoylthioureas with an oxidizing and cyano-transferring reagent like 2-(1,3-dioxoindan-2-ylidene)malononitrile also produces 1,2,4-thiadiazole derivatives. researchgate.net
Table 1: Synthesis of 1,2,4-Thiadiazoles via Imidates and Thioureas
| Starting Material 1 | Starting Material 2 | Key Reagent | Intermediate | Product Type | Reference |
|---|---|---|---|---|---|
| Imidates | Thioureas | Molecular Iodine (I₂) | N-carbamothioylamidine | 3-Aryl-5-amino-1,2,4-thiadiazoles | rsc.org |
| N-imidoylthioureas | 2-(1,3-dioxoindan-2-ylidene)malononitrile | - | - | 2,5-dihydro-1,2,4-thiadiazole-5-carbonitriles | researchgate.net |
Dehydrogenative Intramolecular N-S Bond Formation Strategies
The formation of an intramolecular nitrogen-sulfur (N-S) bond is a critical step in many synthetic pathways for 1,2,4-thiadiazoles. Dehydrogenative strategies have emerged as a powerful tool for this transformation. A facile, transition-metal-free synthesis involves the base-mediated reaction of amidines with dithioesters or aryl isothiocyanates. organic-chemistry.orgacs.orgnih.gov This reaction proceeds through a tandem thioacylation to form a thioacylamidine intermediate, which then undergoes an in situ intramolecular dehydrogenative N-S bond formation to yield 3,5-disubstituted-1,2,4-thiadiazoles. organic-chemistry.orgacs.orgnih.gov This process can be carried out under an inert atmosphere at room temperature. acs.org
Other oxidative methods to facilitate this key S-N bond formation include:
Electro-oxidation : An electro-oxidative approach using imidoyl thioureas can produce a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives in good to excellent yields under catalyst- and oxidant-free conditions. organic-chemistry.org
Hypervalent Iodine Reagents : Phenyliodine(III) bis(trifluoroacetate) (PIFA) can mediate the intramolecular oxidative S-N bond formation of imidoyl thioureas, offering a metal-free synthesis with very short reaction times and high yields. rsc.orgorganic-chemistry.org
Iodine-Mediated Oxidation : Molecular iodine (I₂) can be used to mediate oxidative C-N and N-S bond formations in water, providing a metal-free and environmentally benign route from isothiocyanates. organic-chemistry.org
Visible Light-Induced Oxidation : Aerobic visible-light-induced methods can achieve intermolecular S-N bond construction from thioamides without the need for a photosensitizer, metal, or base. researchgate.net
Table 2: Dehydrogenative N-S Bond Formation Strategies
| Precursor | Reagents/Conditions | Key Feature | Product Type | Reference |
|---|---|---|---|---|
| Amidines + Dithioesters/Isothiocyanates | Base (e.g., NaH), DMF | Transition-metal-free, in situ cyclization | 3,5-Disubstituted-1,2,4-thiadiazoles | organic-chemistry.orgacs.orgnih.gov |
| Imidoyl thioureas | Electro-oxidation | Catalyst- and oxidant-free | 3-Substituted 5-amino-1,2,4-thiadiazoles | organic-chemistry.org |
| Imidoyl thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Metal-free, short reaction time | 3-Substituted-5-arylamino-1,2,4-thiadiazoles | rsc.orgorganic-chemistry.org |
| Isothiocyanates | I₂ in water | Metal-free, green solvent | 3-Substituted 5-amino-1,2,4-thiadiazoles | organic-chemistry.org |
| Thioamides | Visible light, air | Photosensitizer- and metal-free | 3,5-Disubstituted-1,2,4-thiadiazoles | researchgate.net |
Cyclization with Thiosemicarbazide (B42300)
Thiosemicarbazide and its derivatives are versatile building blocks in heterocyclic synthesis, primarily leading to 1,3,4-thiadiazoles or 1,2,4-triazoles depending on the cyclization conditions. ptfarm.plnih.gov The cyclization of acyl derivatives of thiosemicarbazide typically yields 1,2,4-triazoles in an alkaline medium, whereas an acidic medium favors the formation of 1,3,4-thiadiazoles. ptfarm.plnih.gov
For instance, reacting 1,1-cyclopropane dicarboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorous oxychloride results in the formation of a 1,3,4-thiadiazole (B1197879) derivative. nih.gov Similarly, the reaction of various carboxylic acids with thiosemicarbazide derivatives in the presence of POCl₃ or sulfuric acid is a common route to 2,5-disubstituted-1,3,4-thiadiazoles. jocpr.comijpcbs.comrsc.orgnih.gov While these methods predominantly yield the 1,3,4-isomer, the fundamental reactivity of thiosemicarbazide highlights its potential as a precursor in varied synthetic designs for sulfur-nitrogen heterocycles. nih.govnih.gov
Green Chemistry Approaches in 1,2,4-Thiadiazole Synthesis
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of heterocyclic compounds, including 1,2,4-thiadiazoles. nih.govresearchgate.net Compared to conventional heating methods, microwave irradiation offers significant advantages such as drastically reduced reaction times, higher product yields, and simpler operational procedures. researchgate.netaip.org
This technology has been successfully applied to various cyclization and condensation reactions leading to thiadiazole scaffolds. nih.govresearchgate.net For example, the cyclization of thiosemicarbazide derivatives and the synthesis of fused heterocyclic systems like dntb.gov.uaorganic-chemistry.orggsa.ac.uktriazolo[3,4-b] scilit.comorganic-chemistry.orggsa.ac.ukthiadiazoles have been efficiently achieved under microwave conditions. nih.govnih.gov Research comparing different green techniques has shown that microwave irradiation can sometimes provide better yields than ultrasonication methods for the same transformation. nanobioletters.com
Table 3: Comparison of Microwave vs. Conventional Synthesis of Thiadiazoles
| Feature | Microwave-Assisted Synthesis | Conventional Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Minutes to a few hours | Several hours to days | nanobioletters.comresearchgate.netaip.org |
| Yield | Often higher (e.g., 85-90%) | Generally lower | nanobioletters.comresearchgate.net |
| Energy Efficiency | High | Low | dntb.gov.uamdpi.com |
| Conditions | Can be solvent-free | Often requires solvents | mdpi.com |
Ultrasonication-Promoted Synthetic Techniques
Ultrasonication represents another key green chemistry technique for promoting the synthesis of 1,2,4-thiadiazoles. gsa.ac.uknih.gov The use of high-frequency sound waves can initiate and accelerate chemical reactions through the phenomenon of acoustic cavitation. researchgate.net This method is noted for being environmentally benign, often allowing reactions to be conducted in water at room temperature without the need for metal catalysts. gsa.ac.uk
A notable example is the conversion of thioamides into 1,2,4-thiadiazole derivatives using chloranil (B122849) under ultrasound irradiation in water. gsa.ac.uk This protocol is catalyst-free, efficient, and yields excellent product quantities in a short time. gsa.ac.uk Ultrasonication has been demonstrated to be an effective and cleaner procedure for synthesizing various heterocyclic compounds, enhancing reaction rates and yields compared to silent (non-sonicated) conditions. nih.govresearchgate.netnih.gov
Table 4: Features of Ultrasonication-Promoted 1,2,4-Thiadiazole Synthesis
| Feature | Description | Reference |
|---|---|---|
| Solvent | Often performed in water | gsa.ac.uk |
| Catalyst | Can be metal- and catalyst-free | gsa.ac.uk |
| Temperature | Typically at room temperature | gsa.ac.uk |
| Efficiency | Short reaction times, excellent yields | gsa.ac.uk |
| Environmental Impact | Environmentally benign, reduces waste | nanobioletters.comgsa.ac.uk |
Chemo- and Regioselective Functionalization of 1,2,4-Thiadiazole Nucleus
The selective modification of the 1,2,4-thiadiazole nucleus is pivotal for creating structurally diverse libraries of compounds. The distinct electronic environments of the carbon atoms at positions 3 and 5 of the ring allow for regioselective reactions. Halogenated 1,2,4-thiadiazoles, in particular, serve as versatile precursors for introducing new carbon-carbon or carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura coupling, are indispensable for the synthesis of substituted 1,2,4-thiadiazoles. These reactions typically involve the coupling of a halogenated thiadiazole with an organoboron reagent in the presence of a palladium catalyst and a base.
Research has demonstrated the feasibility of regioselective Suzuki-Miyaura coupling on dihalogenated 1,2,4-thiadiazoles. For instance, using 3,5-dichloro-1,2,4-thiadiazole (B1299824) as a substrate, it is possible to selectively substitute the chlorine atom at the C5 position. documentsdelivered.comnih.gov The reaction with arylboronic acids at room temperature predominantly yields 5-aryl-3-chloro-1,2,4-thiadiazoles. nih.gov Increasing the temperature to reflux conditions facilitates the substitution of the second chlorine atom, leading to the formation of symmetrical 3,5-diaryl-1,2,4-thiadiazoles. nih.gov This temperature-dependent selectivity allows for a sequential coupling strategy to synthesize 3,5-diaryl-1,2,4-thiadiazoles with different aryl groups. documentsdelivered.comnih.gov
The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. A common catalytic system involves a palladium(II) complex like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Palladium diacetate, often paired with a phosphine (B1218219) ligand such as Xantphos. mdpi.comnih.gov Bases like sodium carbonate or cesium carbonate are typically employed to facilitate the catalytic cycle. mdpi.comnih.gov The synthesis of 3-methoxy-5-(4-methoxyphenyl)-1,2,4-thiadiazole, an analogue of the title compound, has been successfully established, and its structure confirmed by X-ray crystallography, underscoring the utility of this methodology. documentsdelivered.comnih.gov
The general applicability of the Suzuki-Miyaura reaction is highlighted by its use in creating complex molecules where the thiadiazole ring is linked to other heterocyclic systems, such as quinazolines. mdpi.comresearchgate.net In these syntheses, bromo-substituted heterocycles are coupled with boronic acid pinacol (B44631) esters of thiadiazoles, often using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide to enhance reaction efficiency in two-phase solvent systems. mdpi.comlookchem.com
| Thiadiazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Conditions | Product Type | Reference |
|---|---|---|---|---|---|---|
| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Room Temp. | 5-Aryl-3-chloro-1,2,4-thiadiazole | nih.gov |
| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene, Reflux | 3,5-Diaryl-1,2,4-thiadiazole | nih.gov |
| 5-Iodoimidazo[1,2-d] nih.govacs.orgorganic-chemistry.orgthiadiazole derivative | Arylboronic acid | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane, 130 °C (MW) | 5-Aryl-imidazo[1,2-d] nih.govacs.orgorganic-chemistry.orgthiadiazole | nih.gov |
| 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole | Heteroarylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O, Bu₄NBr | 2,5-Bis(4-heteroarylphenyl)-1,3,4-thiadiazole | lookchem.com |
Oxidative Cyclization Reactions via I₂-Mediated Processes
Iodine-mediated oxidative cyclization represents a powerful, metal-free approach for the synthesis of the 1,2,4-thiadiazole ring. This method relies on the ability of molecular iodine to promote the formation of an intramolecular nitrogen-sulfur (N-S) bond, which is the key step in constructing the heterocyclic core. organic-chemistry.orgacs.org
A prominent strategy involves the [3+2] oxidative cyclization of 2-aminoheteroarenes with isothiocyanates. nih.govacs.org This reaction proceeds with high regioselectivity, involving an initial C-N bond formation followed by an intramolecular oxidative N-S bond formation, mediated by iodine, to yield heteroarene-fused nih.govacs.orgorganic-chemistry.orgthiadiazoles. nih.govacs.org This approach is significant as it demonstrates the capacity of iodine to facilitate the creation of the otherwise challenging N-S linkage. acs.org
Another versatile iodine-mediated method for synthesizing 5-amino-1,2,4-thiadiazoles starts from isothiocyanates. organic-chemistry.org This process, conducted in water, leverages iodine to mediate both C-N and N-S bond formations in a scalable and environmentally benign manner. organic-chemistry.org The reaction of amidines with aryl isothiocyanates can also lead to 1,2,4-thiadiazoles through the formation of a thioacylamidine intermediate, which then undergoes intramolecular dehydrogenative N-S bond formation. While this can be achieved with a base alone, oxidants like iodine are often proposed for this transformation. acs.org
The utility of iodine is further demonstrated in multi-step syntheses where it can be used for different cyclization events. For example, an intermediate 1,3,4-thiadiazol-2-amine can be formed via an iodine-mediated cyclization, which then reacts with phenylisothiocyanates in a subsequent iodine-mediated [3+2] oxidative cyclization to afford fused 1,3,4-thiadiazole-fused- nih.govacs.orgorganic-chemistry.org-thiadiazole systems. nih.govfrontiersin.org
| Reactants | Key Intermediate | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Aminoheteroarene, Isothiocyanate | - | I₂, Solvent | Heteroarene-fused nih.govacs.orgorganic-chemistry.orgthiadiazole | nih.govacs.org |
| Isothiocyanates, Amine source | - | I₂, H₂O | 5-Amino-1,2,4-thiadiazole | organic-chemistry.org |
| Imidoyl thioureas | - | Phenyliodine(III) bis(trifluoroacetate) | 3-Substituted-5-arylamino-1,2,4-thiadiazole | organic-chemistry.org |
| 1,3,4-Thiadiazol-2-amine, Phenylisothiocyanate | - | I₂, K₂CO₃, Chloroform, Reflux | 1,3,4-Thiadiazole-fused- nih.govacs.orgorganic-chemistry.org-thiadiazole | frontiersin.org |
Chemical Transformations and Derivatization Strategies of 3 Amino 5 Methoxy 1,2,4 Thiadiazole
Substitution Reactions at the Amino Group
The amino group at the C3 position of the 1,2,4-thiadiazole (B1232254) ring is a key site for synthetic modifications. It readily participates in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Common derivatization strategies include acylation and alkylation reactions. Acylation is typically achieved by reacting the amino group with acyl chlorides or acid anhydrides under basic conditions. This leads to the formation of amide derivatives. Similarly, alkylation with alkyl halides introduces alkyl substituents to the amino group. The reactivity of the amino group is fundamental to the synthesis of diverse derivatives with potential pharmacological applications. The introduction of different substituents can significantly influence the biological activity of the resulting compounds. For example, in some 2-amino-1,3,4-thiadiazole (B1665364) derivatives, the free amino group was found to be crucial for maximum antibacterial activity, with substitution generally leading to a decrease in potency. nih.gov
Table 1: Examples of Substitution Reactions at the Amino Group
| Reactant | Reagent | Product Type | Reference |
|---|---|---|---|
| 3-Amino-5-methoxy-1,2,4-thiadiazole | Acyl Chloride | N-Acyl derivative |
Modifications at the Methoxy (B1213986) Group
The methoxy group at the C5 position represents another handle for structural diversification. A primary modification strategy involves the cleavage of the ether bond. wikipedia.orglibretexts.org This reaction is typically catalyzed by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), and often requires elevated temperatures. masterorganicchemistry.comlibretexts.org
The mechanism of ether cleavage can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the structure of the ether and the reaction conditions. wikipedia.orglibretexts.org For this compound, the cleavage would result in a hydroxyl group at the C5 position, yielding 3-amino-5-hydroxy-1,2,4-thiadiazole. This hydroxylated derivative can then serve as a precursor for further functionalization, such as esterification or etherification, to introduce a new range of substituents. The choice of reagent is critical; for instance, hydrohalic acids can protonate the ether oxygen, making it a better leaving group, and provide a nucleophilic halide to complete the substitution. wikipedia.org
Diversification of the 1,2,4-Thiadiazole Ring System
The 1,2,4-thiadiazole ring itself can be a target for chemical modification, although this is generally less common than substitutions at the amino or methoxy groups. Strategies for diversifying the thiadiazole ring often involve more complex synthetic routes, such as ring-opening reactions followed by recyclization to form different heterocyclic systems.
One approach to diversify the 1,2,4-thiadiazole scaffold is through intramolecular dehydrogenative N-S bond formation from thioacylamidine intermediates. acs.org This method allows for the synthesis of unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles. While not a direct modification of a pre-existing this compound, it highlights a synthetic strategy to access a broader range of substituted 1,2,4-thiadiazoles. Another method involves the oxidative dimerization of thioamides to produce symmetrically substituted 1,2,4-thiadiazoles. acs.org
Formation of Fused Heterocyclic Systems Containing 1,2,4-Thiadiazole
A significant area of research involves the use of amino-thiadiazoles as precursors for the synthesis of fused heterocyclic systems. The amino group provides a reactive site for annulation reactions, leading to the formation of bicyclic and polycyclic structures with potentially enhanced biological activities.
A common strategy is the synthesis of triazolothiadiazoles. For example, 4-amino-1,2,4-triazole-3-thiols can be reacted with various reagents like carbon disulfide or heteroaromatic aldehydes to form fused journalijar.comnih.govtandfonline.comtriazolo[3,4-b] journalijar.comtandfonline.comthiadiazole derivatives. journalijar.comnih.gov While the starting material is different, the principle of using an amino-substituted azole to build a fused triazole ring is applicable. The amino group of this compound could potentially react with appropriate reagents to undergo cyclocondensation and form a fused triazole ring, leading to a triazolothiadiazole system. These fused systems are of great interest in medicinal chemistry due to their diverse pharmacological properties. journalijar.comnih.gov
Complexation with Metal Ions
The nitrogen and sulfur atoms within the 1,2,4-thiadiazole ring, as well as the exocyclic amino group, can act as donor atoms for coordination with metal ions. The ability of thiadiazole derivatives to form metal complexes has been explored to develop new compounds with enhanced biological properties.
For instance, 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) has been shown to coordinate with Cu(II), Ni(II), and Zn(II) ions in various modes, acting as a monodentate or bridging ligand. tandfonline.com Similarly, 2-amino-1,3,4-thiadiazole derivatives have been used as ligands to synthesize metal complexes with antimicrobial activity. nih.gov The coordination can occur through the ring nitrogen atoms, the exocyclic amino group, or other substituents. nih.govtandfonline.com In the case of this compound, the endocyclic nitrogen atoms and the exocyclic amino nitrogen are potential coordination sites for metal ions. The formation of these complexes can significantly alter the electronic properties and steric profile of the ligand, which can in turn influence its biological activity.
Table 2: Potential Coordination Sites for Metal Ions
| Atom | Location | Potential for Coordination | Reference |
|---|---|---|---|
| N | Ring Nitrogen | Yes | tandfonline.com |
| N | Ring Nitrogen | Yes | tandfonline.com |
| N | Exocyclic Amino Group | Yes | nih.gov |
| S | Ring Sulfur | Possible | jmchemsci.com |
Advanced Spectroscopic and Structural Elucidation Techniques in 3 Amino 5 Methoxy 1,2,4 Thiadiazole Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-Amino-5-methoxy-1,2,4-thiadiazole. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule, confirming the presence and chemical environment of the amino and methoxy (B1213986) substituents.
In the ¹H NMR spectrum of this compound, one would anticipate two key signals:
A singlet corresponding to the three protons of the methoxy (-OCH₃) group.
A broad singlet corresponding to the two protons of the amino (-NH₂) group, which is exchangeable with D₂O.
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon atoms. For this compound, three distinct signals are expected:
One signal for the methoxy carbon.
Two signals for the two carbons of the thiadiazole ring (C3 and C5), with chemical shifts influenced by their bonding to nitrogen, sulfur, and the amino/methoxy groups. Carbons in thiadiazole rings typically resonate in the downfield region of the spectrum. nih.gov
While specific spectral data for this compound is not extensively published, the analysis of related thiadiazole structures illustrates the application of NMR. For example, in various substituted 1,3,4-thiadiazoles, the chemical shifts of the ring carbons are observed between 150 and 181 ppm, providing a reference for structural confirmation. mdpi.comnih.gov
Table 1: Illustrative ¹H and ¹³C NMR Data for a Related Thiadiazole Compound, 2-Amino-5-(4-t-butylphenyl)-1,3,4-thiadiazole
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |
| ¹H NMR | 1.29 | s, 9H, C(CH₃)₃ |
| 7.35 | s, 2H, NH₂ | |
| 7.48 | d, 2H, Ar-H | |
| 7.67 | d, 2H, Ar-H | |
| ¹³C NMR | 30.8 | C(C H₃)₃ |
| 34.5 | C (CH₃)₃ | |
| 125.8 | Ar-C | |
| 126.0 | Ar-C | |
| 128.3 | Ar-C | |
| 152.2 | Thiadiazole C-5 | |
| 168.1 | Thiadiazole C-2 |
Data sourced from a study on 1,3,4-thiadiazole-containing azo dyes and is for illustrative purposes. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would display characteristic absorption bands that confirm the presence of the amino and methoxy groups, as well as vibrations from the thiadiazole ring.
Key expected vibrational frequencies include:
N-H Stretching: The amino group (-NH₂) typically shows one or two sharp bands in the region of 3100-3400 cm⁻¹.
C-H Stretching: The methoxy group (-OCH₃) would exhibit C-H stretching vibrations just below 3000 cm⁻¹.
C=N Stretching: The carbon-nitrogen double bonds within the thiadiazole ring would produce strong absorptions in the 1550-1620 cm⁻¹ region. nih.gov
C-O Stretching: A strong band corresponding to the C-O stretch of the methoxy ether linkage is expected around 1250-1285 cm⁻¹. mdpi.com
C-S Stretching: Vibrations involving the carbon-sulfur bond of the heterocyclic ring typically appear in the fingerprint region, around 650-750 cm⁻¹. mdpi.com
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |
| Amino | N-H stretch | ~3100 - 3400 |
| Methoxy | C-H stretch | ~2850 - 2960 |
| Thiadiazole Ring | C=N stretch | ~1550 - 1620 |
| Methoxy | C-O stretch | ~1250 - 1285 |
| Thiadiazole Ring | C-S stretch | ~650 - 750 |
Data represents typical ranges for these functional groups observed in related heterocyclic compounds. nih.govmdpi.com
Mass Spectrometry for Molecular Structure Verification
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to verify the molecular weight of this compound and can provide structural information through analysis of its fragmentation patterns.
The calculated molecular weight for C₃H₅N₃OS is approximately 131.16 g/mol . scbt.com In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the compound would be expected to show a prominent molecular ion peak (or pseudomolecular ion) corresponding to its mass. This is often observed as the protonated molecule [M+H]⁺ at m/z 132.1. The detection of this ion confirms the elemental composition and molecular weight of the synthesized compound. niscpr.res.in High-resolution mass spectrometry (HRMS) can further confirm the elemental formula with very high accuracy. mdpi.com
Table 3: Key Mass Spectrometry Data for this compound
| Parameter | Value | Description |
| Molecular Formula | C₃H₅N₃OS | The elemental composition of the compound. guidechem.com |
| Molecular Weight | 131.16 | The calculated molecular mass of the compound. scbt.com |
| Expected [M+H]⁺ Ion | m/z 132.1 | The expected mass-to-charge ratio for the protonated molecule in ESI-MS. |
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information, including:
Unambiguous confirmation of the atomic connectivity, distinguishing it from isomers like 5-Amino-3-methoxy-1,2,4-thiadiazole.
Precise bond lengths and bond angles for the entire molecule.
Information on the planarity of the 1,2,4-thiadiazole (B1232254) ring.
Details of intermolecular interactions, such as hydrogen bonding involving the amino group, which dictate the crystal packing.
While a crystal structure for this compound is not publicly available, analysis of the closely related compound 5-amino-3-methyl-1,2,4-thiadiazole (B102305) reveals key structural features that would be expected to be similar. researchgate.net Its X-ray structure confirmed the planarity of the thiadiazole ring and showed an elaborate two-dimensional hydrogen-bonded network. researchgate.net Such an analysis for this compound would similarly elucidate its solid-state conformation and supramolecular assembly.
Table 4: Illustrative X-ray Crystallography Data from the Analogous Compound 5-Amino-3-methyl-1,2,4-thiadiazole
| Parameter | Description |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Feature 1 | Two distinct but structurally similar molecules in the asymmetric unit. |
| Key Feature 2 | The 1,2,4-thiadiazole rings are essentially planar. |
| Key Feature 3 | An extensive 2D network is formed via N-H···N hydrogen bonds. |
Data sourced from the published crystal structure of 5-amino-3-methyl-1,2,4-thiadiazole and is for illustrative purposes. researchgate.net
Structure Activity Relationship Sar Studies of 3 Amino 5 Methoxy 1,2,4 Thiadiazole Derivatives
Influence of Substituents on Biological Potency
The biological activity of thiadiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core and any attached rings. Research into aminothiadiazole analogues has demonstrated that specific modifications can dramatically enhance potency and selectivity for biological targets.
A key area of investigation has been the modification of the amino group at the 3-position and substituents on an attached phenyl ring. For instance, in a series of compounds designed as human adenosine (B11128) A3 receptor antagonists, derivatization of the amino group of an aminothiadiazole template proved critical. The introduction of N-acetyl or N-propionyl groups led to a significant increase in binding affinity and selectivity for the target receptor. nih.gov
Furthermore, the substitution on an associated phenyl ring plays a vital role. The presence of a methoxy (B1213986) group, particularly at the 4-position of a phenyl ring attached to the thiadiazole core, has been shown to greatly enhance binding affinity. nih.gov In other related heterocyclic systems, the introduction of different substituents, such as electron-withdrawing groups like fluoro, chloro, or nitro groups on a phenyl ring, has also been found to modulate anticancer activity, suggesting that the electronic properties of the substituent are a key determinant of efficacy. mdpi.comnih.gov
The table below illustrates the impact of specific substituents on the biological potency of a 1,2,4-thiadiazole (B1232254) derivative targeting the human A3 adenosine receptor. nih.gov
| Compound | R1 (Substitution at 5-amino group) | R2 (Substitution on Phenyl Ring) | Biological Activity (Ki at hA3R) |
| 39 | Acetyl (-COCH₃) | 4-Methoxy | 0.79 nM |
| 42 (Isomer) | Acetyl (-COCH₃) | 4-Methoxy | 1300 nM |
This table showcases data for compound 39, a potent 1,2,4-thiadiazole derivative, and its less active 1,3,4-thiadiazole (B1197879) isomer, highlighting the importance of both the substituent and the core scaffold arrangement.
Positional Isomerism and Bioactivity Profiling
The arrangement of heteroatoms within the thiadiazole ring defines its isomeric form (e.g., 1,2,4-, 1,3,4-, or 1,2,3-thiadiazole) and has a profound impact on the molecule's spatial and electronic properties, and thus its biological activity. nih.govresearchgate.net Even when substituted with identical functional groups, positional isomers can exhibit vastly different bioactivity profiles.
A compelling example of this is seen in the study of selective antagonists for the human adenosine A3 receptor. nih.gov Two regioisomers, N-[3-(4-methoxyphenyl)- nih.govmdpi.comthiadiazol-5-yl]-acetamide and its 1,3,4-thiadiazole counterpart, were synthesized and evaluated. Despite having the exact same molecular formula and substituents, their binding affinities were dramatically different. The 1,2,4-thiadiazole derivative (compound 39) displayed high potency with a Ki value of 0.79 nM. nih.gov In stark contrast, its 1,3,4-thiadiazole regioisomer (compound 42) was over 1600 times less active, with a Ki value of 1300 nM. nih.gov This significant difference underscores the critical importance of the heteroatom positioning within the thiadiazole ring for optimal interaction with the receptor's binding site. nih.gov
The following table provides a direct comparison of these two positional isomers.
| Isomer | Structure | Biological Activity (Ki at hA3R) |
| 1,2,4-Thiadiazole Derivative (39) | N-[3-(4-methoxyphenyl)- nih.govmdpi.comthiadiazol-5-yl]-acetamide | 0.79 nM nih.gov |
| 1,3,4-Thiadiazole Derivative (42) | N-[5-(4-methoxyphenyl)- mdpi.commdpi.comthiadiazol-2-yl]-acetamide | 1300 nM nih.gov |
This comparative data clearly demonstrates that the 1,2,4-thiadiazole scaffold is preferred for high-affinity binding to the human A3 adenosine receptor in this chemical series. nih.gov
Ligand Efficiency and Lipophilicity Considerations in Drug Design
In modern drug discovery, lead optimization is guided by key metrics such as ligand efficiency (LE) and lipophilicity (logP). LE is a measure of the binding energy per non-hydrogen atom of a molecule, providing an assessment of how efficiently a compound binds to its target. Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences a drug's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
The thiadiazole scaffold offers properties that can be fine-tuned to achieve a desirable balance between potency and physicochemical characteristics. The presence of the sulfur atom in the ring can enhance lipid solubility, which may contribute to better membrane permeability. mdpi.com The nitrogen atoms in the 1,2,4-thiadiazole ring provide sites for hydrogen bonding, which can be crucial for target recognition and binding affinity. nih.gov
When designing derivatives of 3-amino-5-methoxy-1,2,4-thiadiazole, medicinal chemists must consider the impact of every modification on both LE and lipophilicity. For example:
Adding Potency-Enhancing Groups: The addition of an N-acetyl group, as seen in highly potent adenosine A3 antagonists, increases the molecular weight. nih.gov If this addition leads to a substantial gain in potency, the LE will improve, indicating an efficient modification.
Controlling Lipophilicity: While a certain degree of lipophilicity is required for a compound to cross cell membranes, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity. The methoxy group on the core structure contributes to its lipophilic character. Further modifications, such as adding aromatic rings or alkyl chains, would increase lipophilicity, whereas introducing polar groups could decrease it. The goal is to optimize the substituents to maximize potency and LE while maintaining lipophilicity within an acceptable range for favorable drug-like properties.
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. This approach is invaluable for understanding ligand-receptor interactions and guiding the rational design of new, more potent, and selective compounds.
For 1,2,4-thiadiazole derivatives, molecular modeling has been successfully employed to elucidate the structural basis for their biological activity. In the case of the potent human adenosine A3 receptor antagonist, N-[3-(4-methoxyphenyl)- nih.govmdpi.comthiadiazol-5-yl]-acetamide, receptor docking experiments were conducted to investigate its binding mechanism. nih.gov These studies suggested a putative binding mode within the receptor's transmembrane domains, highlighting key interactions, such as hydrogen bonds between the ligand and specific amino acid residues in the receptor's binding pocket. nih.gov
Such computational models are central to lead optimization strategies. By understanding the key pharmacophoric features, such as the spatial location of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, researchers can:
Design new analogues with modifications predicted to enhance binding affinity.
Explain differences in activity between isomers, as the altered geometry of a regioisomer may prevent it from adopting the optimal conformation to fit into the binding site. nih.gov
Improve selectivity by designing molecules that fit the target's binding site precisely while avoiding interactions with off-targets, such as other adenosine receptor subtypes.
This rational, structure-based approach accelerates the drug discovery process, allowing for the focused synthesis of compounds with a higher probability of success.
Biological Activities and Pharmacological Applications of 3 Amino 5 Methoxy 1,2,4 Thiadiazole and Its Analogues
Antimicrobial Efficacy
Derivatives of 1,2,4-thiadiazole (B1232254) and the isomeric 1,3,4-thiadiazole (B1197879) have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and antiviral properties. This wide-ranging efficacy makes them promising candidates for the development of new anti-infective agents.
Antibacterial Spectrum and Potency
Thiadiazole derivatives have shown notable activity against a variety of bacterial pathogens, including both Gram-positive and Gram-negative species. Research has highlighted the potential of these compounds to combat bacteria of significant clinical concern.
Analogues of 3-Amino-5-methoxy-1,2,4-thiadiazole have been investigated for their in vitro antibacterial efficacy. For instance, certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives have demonstrated inhibitory effects against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov The antibacterial activity of these compounds is often attributed to their ability to interfere with essential bacterial processes. For example, some thiadiazole derivatives are thought to act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism pathway, a mechanism similar to that of sulfonamide drugs. raparinuni2024.org
The antibacterial spectrum can be broad, with some derivatives showing good activity against both Gram-positive bacteria like S. aureus and Bacillus subtilis, and Gram-negative bacteria such as E. coli and Klebsiella pneumoniae. nih.gov The potency of these compounds can be significant, with some exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.
Table 1: Antibacterial Activity of Selected Thiadiazole Analogues
| Compound Type | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| 2-amino-1,3,4-thiadiazole derivatives | Staphylococcus aureus | Moderate to Good | nih.gov |
| 2-amino-1,3,4-thiadiazole derivatives | Pseudomonas aeruginosa | Moderate to Good | nih.gov |
| 2-amino-1,3,4-thiadiazole derivatives | Escherichia coli | Moderate to Good | nih.gov |
| 2-amino-1,3,4-thiadiazole derivatives | Klebsiella pneumoniae | Good | nih.gov |
| 2-amino-1,3,4-thiadiazole derivatives | Bacillus subtilis | Good | nih.gov |
Antifungal Activity and Selectivity
In addition to their antibacterial properties, thiadiazole derivatives have been explored for their potential as antifungal agents. Infections caused by fungi, particularly species of Candida, represent a significant health challenge, and new therapeutic options are needed.
Derivatives of 1,3,4-thiadiazole have shown promising activity against various fungal pathogens, including Candida albicans. nih.govnih.gov Some of these compounds have demonstrated potent antifungal effects, with minimum inhibitory concentrations (MICs) that are comparable to or even better than established antifungal drugs. nih.gov
The mechanism of antifungal action for some thiadiazole derivatives has been investigated. For example, one of the proposed mechanisms involves the disruption of fungal cell wall biogenesis. nih.govresearchgate.net This can lead to a loss of cell integrity and ultimately, cell death. The selectivity of these compounds is a critical aspect of their development, with research aiming to identify derivatives that are highly active against fungal cells while exhibiting low toxicity to human cells. nih.govresearchgate.net
Table 2: Antifungal Activity of Selected Thiadiazole Analogues
| Compound Type | Fungal Strain | Activity | Reference |
|---|---|---|---|
| 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles | Candida albicans | Higher than some standard antifungals | nih.gov |
| 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol | Candida species (including azole-resistant isolates) | Potent, with MIC100 values from 8 to 96 µg/ml | nih.govresearchgate.net |
| 2-amino-1,3,4-thiadiazole derivatives | Candida albicans | Good | nih.gov |
| 2-amino-1,3,4-thiadiazole derivatives | Aspergillus fumigatus | Good | nih.gov |
Antiviral Properties
The antiviral potential of thiadiazole and related triazole derivatives has also been a subject of investigation. The structural similarities of these heterocyclic compounds to biological molecules make them interesting candidates for antiviral drug discovery. researchgate.netnuft.edu.ua
Research has shown that some 1,3,4-thiadiazole derivatives exhibit activity against a range of viruses, including the Tobacco Mosaic Virus (TMV). mdpi.com In some cases, the antiviral efficacy of these synthetic compounds has been found to be superior to that of existing commercial antiviral agents. mdpi.com The mechanism of antiviral action can vary, but for some plant viruses, it may involve the regulation of the host's photosynthetic pathway to inhibit viral spread. mdpi.com
It is noteworthy that isosteric replacement within the heterocyclic core can have a significant impact on antiviral activity. For instance, in some series of compounds, the replacement of a triazole ring with a thiadiazole ring has been shown to lead to a complete loss of antiviral activity, highlighting the specific structural requirements for viral inhibition. nih.gov
Anticancer and Antiproliferative Potential
The development of novel anticancer agents is a critical area of pharmaceutical research. Thiadiazole derivatives have emerged as a promising class of compounds with significant antiproliferative and cytotoxic effects against various cancer cell lines. jst.go.jpresearchgate.net
In Vitro Cytotoxicity Assays
Numerous studies have evaluated the in vitro cytotoxicity of 1,2,4-thiadiazole and 1,3,4-thiadiazole analogues against a panel of human cancer cell lines. These assays are crucial for identifying compounds with potent anticancer activity and for determining their selectivity towards cancer cells over normal cells.
A wide range of thiadiazole derivatives has demonstrated significant cytotoxic effects. For example, some 3-amino-5-sulfanyl-1,2,4-triazole and 2-amino-5-sulfanyl-1,3,4-thiadiazole analogues have exhibited potent cytotoxicity against cell lines from various cancer types, including pancreatic, lung, ovarian, and colorectal cancers. jst.go.jp The half-maximal inhibitory concentration (IC50) values for some of these compounds are in the low micromolar and even nanomolar range, indicating high potency. jst.go.jpresearchgate.net
Table 3: In Vitro Cytotoxicity of Selected Thiadiazole Analogues
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-amino-5-sulfanyl-1,2,4-triazole derivative (5m) | BxPC-3 (pancreatic) | 0.04 | jst.go.jp |
| 3-amino-5-sulfanyl-1,2,4-triazole derivative (5m) | H1975 (lung) | 3.2 | jst.go.jp |
| 3-amino-5-sulfanyl-1,2,4-triazole derivative (5m) | A875 (melanoma) | 0.68 | jst.go.jp |
| 3-amino-5-sulfanyl-1,2,4-triazole derivative (5m) | HCT116 (colorectal) | 1.2 | jst.go.jp |
| 4-amino-5-(4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (20) | Thymocytes | 0.012 | researchgate.net |
| N-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,3,4-thiadiazol-2-amine (16) | Thymocytes | 5.2 x 10⁻⁶ | researchgate.net |
Mechanistic Insights into Cellular Pathway Modulation
Understanding the mechanism of action of these cytotoxic compounds is essential for their further development as therapeutic agents. Research has begun to shed light on the cellular pathways that are modulated by thiadiazole derivatives, leading to their anticancer effects.
One of the proposed mechanisms of action for some thiadiazole analogues is the inhibition of topoisomerase II, an enzyme crucial for DNA replication. This inhibition can lead to DNA double-strand breaks and subsequently trigger apoptosis, or programmed cell death. Studies have shown that treatment with certain thiadiazole derivatives can block DNA replication in cancer cells. jst.go.jp
Another identified mechanism involves the modulation of key signaling pathways within the cell. For instance, some 2-amino-1,3,4-thiadiazole derivatives have been found to inhibit the extracellular signal-regulated kinase (ERK) pathway, which is often hyperactivated in cancer and plays a central role in cell proliferation and survival. researchgate.net Inhibition of this pathway can lead to cell cycle arrest, preventing the cancer cells from dividing and proliferating. researchgate.net Additionally, some thiadiazole analogues have been shown to induce cell cycle arrest at the G2/M phase, a critical checkpoint in cell division. nih.gov
Anti-inflammatory and Analgesic Effects of this compound and its Analogues
The therapeutic potential of 1,2,4-thiadiazole derivatives extends to the management of inflammation and pain. Research into analogues of this compound has revealed significant anti-inflammatory and analgesic properties, suggesting their promise as alternatives to existing pain relief medications. These compounds often exhibit a dual action, addressing both the inflammatory processes and the direct perception of pain.
Modulation of Inflammatory Mediators
The anti-inflammatory effects of thiadiazole derivatives are largely attributed to their ability to modulate key inflammatory mediators. While specific data on this compound is limited, studies on related heterocyclic systems provide insight into their probable mechanisms.
Derivatives of 1,2,4-triazole (B32235) and 1,3,4-thiadiazole have demonstrated the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. mdpi.comnih.gov For instance, certain hybrid molecules that incorporate both 1,2,4-triazole and 1,3,4-thiadiazole rings have been identified as potent inhibitors of cyclooxygenase. mdpi.com The development of selective COX-2 inhibitors has been a significant focus in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Diaryl-substituted 1,3,4-oxadiazoles and 1,2,4-triazoles have shown notable and selective COX-2 inhibition. nih.gov Furthermore, some cinnamic acid derivatives linked to a 1,2,4-triazole pharmacophore have been evaluated for their ability to inhibit soybean lipoxygenase as an indicator of their anti-inflammatory potential. mdpi.com
Pain Pathway Modulation
In addition to their anti-inflammatory actions, certain thiadiazole analogues appear to directly modulate pain pathways, suggesting a centrally mediated analgesic effect. The opioidergic system is a key target for potent analgesics, and some novel thiazole-piperazine derivatives have been shown to exert their pain-relieving effects by activating this system. researchgate.netmdpi.com
Studies on new 1,3,4-thiadiazole derivatives have investigated their antinociceptive effects on various pain stimuli. nih.gov Certain compounds within this class were found to inhibit the transmission of nociceptive signals through central mechanisms, independent of peripheral pathways. nih.gov This suggests that these compounds may cross the blood-brain barrier and interact with central pain processing centers. The mesoionic nature of 1,3,4-thiadiazoles is thought to enhance their ability to cross cellular membranes and interact with biological targets. nih.gov While the direct interaction of this compound analogues with opioid receptors has not been extensively detailed, the findings from related heterocyclic compounds suggest a promising avenue for the development of new analgesics with potentially novel mechanisms of action.
Central Nervous System (CNS) Activities
Analogues of this compound have demonstrated a range of activities within the central nervous system, highlighting their potential in treating neurological and psychiatric disorders.
Anticonvulsant Properties
A significant body of research has focused on the anticonvulsant properties of thiadiazole derivatives. Various analogues have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.gov
A series of 3-aryl amino/amino-4-aryl-5-imino-Δ2-1,2,4-thiadiazolines were synthesized and evaluated for their anticonvulsant activity. nih.gov Most of the tested compounds provided protection against MES-induced seizures, with one compound also showing activity in the scPTZ test. nih.gov The structure-activity relationship of thiadiazoles in relation to their anticonvulsant effects often points to the importance of the =N–C–S– moiety and the aromaticity of the ring. frontiersin.org Substitutions on the phenyl ring can also influence activity, with compounds having a 3,4-dimethoxy substitution showing less protection compared to those with an unsubstituted phenyl ring. nih.gov
Anticonvulsant Activity of Selected Thiadiazole Analogues
| Compound | Anticonvulsant Activity (MES test) | Anticonvulsant Activity (scPTZ test) | Reference |
|---|---|---|---|
| 3-Aryl amino/amino-4-aryl-5-imino-Δ2-1,2,4-thiadiazolines (general series) | Most compounds showed protection | One compound (3b) was active | nih.gov |
| 5-(3-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | 64.28% protection at 300 mg/kg | Not reported | frontiersin.org |
| 2-Benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide | Not reported | Significant protection | sphinxsai.com |
Antidepressant and Anxiolytic Profiles
The potential of thiadiazole derivatives in the treatment of mood and anxiety disorders has also been explored, with several analogues exhibiting promising antidepressant and anxiolytic effects.
A study on a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives identified compounds with significant antidepressant and anxiolytic properties, with efficacy comparable to the reference drugs imipramine (B1671792) and diazepam. capes.gov.bracs.orgnih.gov One of the most potent compounds in this series was further investigated and showed a desirable therapeutic window, with its effective dose being significantly lower than the dose at which side effects like sedation were observed. capes.gov.brnih.gov
Antidepressant and Anxiolytic Activity of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Analogues
| Compound | Key Findings | Reference |
|---|---|---|
| General series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives | Marked antidepressant and anxiolytic properties comparable to imipramine and diazepam. | capes.gov.bracs.orgnih.gov |
| Compound 3k (a potent analogue) | Exhibited a mixed antidepressant-anxiolytic profile with a wide therapeutic range. | capes.gov.brnih.gov |
| Selected derivatives (2a, 2d, 2g) | Showed excellent antidepressant, anxiolytic, and anticonvulsant activities. | researchgate.net |
Receptor-Specific Modulation
The diverse pharmacological effects of this compound and its analogues can be attributed to their interaction with various specific receptor systems in the body.
Research has shown that 1,2,4-thiadiazole derivatives can act as modulators of adenosine (B11128) receptors. A series of 2,3,5-substituted nih.govcapes.gov.bracs.org-thiadiazoles were synthesized and found to be allosteric modulators of adenosine A1 receptors. nih.govnih.gov These compounds were able to displace the binding of radiolabeled agonists to human A1 adenosine receptors. nih.govnih.gov Some of these analogues also showed activity at adenosine A2A and A3 receptors. nih.gov
Furthermore, certain nih.govcapes.gov.bracs.orgthiadiazole derivatives have been identified as potent and orally active dual agonists of peroxisome proliferator-activated receptors (PPARs), specifically PPARalpha and PPARdelta. nih.gov The replacement of a methylthiazole group with a nih.govcapes.gov.bracs.orgthiadiazole in a known PPARdelta selective agonist resulted in a compound with unexpected submicromolar potency as a partial agonist at PPARalpha, in addition to its high potency at PPARdelta. nih.gov This dual agonism could be beneficial in treating conditions like dyslipidemia. nih.gov
Human Adenosine A3 Receptor Antagonism
Research has highlighted the potential of 1,2,4-thiadiazole derivatives as antagonists of the human adenosine A3 receptor, a target of interest for treating various pathological conditions. Studies on a series of 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives, which are structurally analogous to this compound, have demonstrated that specific substitutions can lead to high binding affinity and selectivity for this receptor.
A methoxy (B1213986) group at the 4-position of the phenyl ring, combined with N-acetyl or propionyl substitutions on the amino group of the thiadiazole core, has been shown to significantly increase both binding affinity and selectivity for the human adenosine A3 receptor. One of the most potent antagonists identified in these studies was N-[3-(4-methoxy-phenyl)- scispace.comresearchgate.netthiadiazol-5-yl]-acetamide, which exhibited a Ki value of 0.79 nM at the human adenosine A3 receptor. This compound also demonstrated antagonistic properties in functional assays by affecting cAMP biosynthesis, a key signal transduction pathway of the adenosine A3 receptor.
Molecular modeling and receptor docking experiments have suggested potential binding mechanisms within the adenosine receptors, helping to explain the observed differences in binding affinities among various thiadiazole analogues.
Other Receptor Interactions (e.g., Cannabinoid Receptor 1)
While the 1,2,4-thiadiazole scaffold is a versatile pharmacophore, specific data on the direct interaction of this compound with the Cannabinoid Receptor 1 (CB1) is limited in the current scientific literature. General research into cannabinoid receptor ligands has explored a wide variety of heterocyclic compounds, but direct binding affinity and functional activity studies for this particular compound are not extensively documented.
Other Pharmacological Activities
Beyond specific receptor antagonism, this compound and its analogues have been investigated for a range of other pharmacological activities.
Carbonic Anhydrase Inhibition
Thiadiazole derivatives are well-known for their ability to inhibit carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. The sulfonamide group is a key pharmacophore for potent CA inhibition, and many thiadiazole-based compounds have been designed as CA inhibitors. For instance, 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) is a precursor to the well-known CA inhibitor acetazolamide.
Studies on various 1,3,4-thiadiazole derivatives have shown that they can effectively inhibit human carbonic anhydrase isozymes I and II (hCA I and hCA II). Interestingly, some of these compounds exhibited potent inhibitory activity even without the classic sulfonamide group. The inhibitory effects are often achieved through the coordination of the thiadiazole ring's nitrogen atoms and the exocyclic amino or thiol groups with the zinc ion in the enzyme's active site.
| Compound Derivative | Target Isozyme | IC50 / Ki Value |
| N'-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide | hCA I | IC50: 0.14 nM |
| N'-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide | hCA II | IC50: 0.15 nM |
| Acetazolamide (Reference) | hCA I / hCA II | Standard Inhibitor |
Diuretic Activity
The diuretic properties of thiadiazole derivatives are often linked to their carbonic anhydrase inhibitory activity. By inhibiting CA in the renal tubules, these compounds can increase the excretion of bicarbonate, sodium, potassium, and water, leading to a diuretic effect.
Several studies on 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives have demonstrated significant diuretic action in animal models. The introduction of different substituents on the thiadiazole ring can modulate the diuretic potency and the electrolyte excretion profile. For example, certain 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives have been identified as highly active diuretics. The diuretic activity is typically assessed by measuring total urine output and the urinary concentrations of key electrolytes.
| Compound Series | Key Findings |
| 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives | Found to be among the most active diuretics in a studied series, with significant effects on kaliuretic, saluretic, and natriuretic properties. |
| 5-methyl-substituted 1,3,4-thiadiazoles | Showed a significant increase in the excretion of both water and electrolytes compared to 5-amino-substituted derivatives. |
Antioxidant Activity
Several thiadiazole derivatives have been investigated for their antioxidant properties. The ability of these compounds to scavenge free radicals is a key aspect of this activity. The antioxidant potential of these molecules is often attributed to the electron-donating ability of the amino and methoxy groups, as well as the thiadiazole ring itself, which can stabilize radical species through resonance.
For instance, a coumarin (B35378) derivative incorporating a 4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy) moiety has shown promising antioxidant activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. This activity is often dose-dependent, with higher concentrations of the compound leading to greater radical scavenging. The presence of functional groups capable of donating hydrogen atoms is crucial for this antioxidant effect.
| Compound | Assay | Key Findings |
| 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC) | DPPH radical scavenging | Showed dose-dependent antioxidant activity. |
Antihypertensive Properties
The potential antihypertensive effects of thiadiazole derivatives have also been explored. This activity can be mediated through various mechanisms, including vasodilation and diuretic effects. Studies on 2-arylamino-1,3,4-thiadiazole derivatives have shown that some of these compounds exhibit antihypertensive activity in spontaneously hypertensive rats. The hypotensive action of some 2-aryl-5-hydrazino-1,3,4-thiadiazoles has been attributed to a direct relaxant effect on vascular smooth muscle.
While direct studies on the antihypertensive properties of this compound are not extensively reported, the known diuretic and potential vasodilatory effects of the broader thiadiazole class suggest that this compound and its analogues could be promising candidates for further investigation in this area.
Computational and Theoretical Investigations of 3 Amino 5 Methoxy 1,2,4 Thiadiazole
Quantum Chemical Calculations (DFT, FMO)
Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of a molecule at the electronic level. These methods provide a deep understanding of molecular structure, stability, and reactivity.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. A primary application of DFT is geometry optimization, a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process calculates key geometric parameters such as bond lengths, bond angles, and dihedral angles.
For 3-amino-5-methoxy-1,2,4-thiadiazole, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), would precisely map its spatial configuration. The analysis would reveal the planarity of the thiadiazole ring and the orientation of the amino and methoxy (B1213986) substituents. Such studies on related heterocyclic systems have shown that the 1,3,4-thiadiazole (B1197879) ring generally possesses a planar nature. nih.gov
Electronic structure analysis further elucidates the distribution of electrons within the molecule, which is crucial for understanding its chemical properties. This includes the calculation of atomic charges, which indicates how electron density is shared across the different atoms.
Table 1: Illustrative Optimized Geometrical Parameters for a Thiadiazole Ring System (Data based on a related compound for illustrative purposes)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| S1-C2 | 1.75 | N3-C2-S1 | 114.5 |
| C2-N3 | 1.32 | C2-N3-N4 | 111.0 |
| N3-N4 | 1.38 | N3-N4-C5 | 111.0 |
| N4-C5 | 1.32 | N4-C5-S1 | 114.5 |
| C5-S1 | 1.75 | C5-S1-C2 | 89.0 |
Note: The data in this table is representative of a generic substituted thiadiazole and is intended for illustrative purposes only, as specific published data for this compound is not available.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential, indicating the ease with which a molecule can donate an electron. The energy of the LUMO is related to the electron affinity, indicating the molecule's ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net For this compound, FMO analysis would map the electron density of these orbitals, showing which atoms are most involved in electron donation and acceptance, thereby predicting sites of reaction.
Table 2: Illustrative Frontier Molecular Orbital Energies (Data based on a related compound for illustrative purposes)
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: The data in this table is representative and intended for illustrative purposes only, as specific published data for this compound is not available.
An electrostatic potential (ESP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, using colors to denote different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.
For this compound, an ESP map would highlight the electron-rich areas, expected around the nitrogen atoms of the thiadiazole ring and the oxygen of the methoxy group, making them potential sites for hydrogen bonding. The amino group would also influence the charge distribution. These maps are invaluable for predicting non-covalent interactions with biological macromolecules.
Molecular Docking Studies
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to understand and predict ligand-protein interactions.
This analysis involves docking this compound into the active site of a specific protein target. The goal is to identify the most likely binding mode and characterize the non-covalent interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking.
Studies on similar thiadiazole-containing compounds have shown that the nitrogen atoms in the heterocyclic ring are often key hydrogen bond acceptors, interacting with amino acid residues like MET, TYR, and THR in kinase active sites. A docking study of this compound would similarly identify the key amino acid residues in a target's binding pocket that it interacts with, providing a structural basis for its potential biological activity.
Table 3: Illustrative Ligand-Protein Interactions from a Docking Study (Hypothetical example)
| Interaction Type | Ligand Atom/Group | Receptor Amino Acid Residue | Distance (Å) |
| Hydrogen Bond | Amino Group (-NH2) | ASP 123 | 2.9 |
| Hydrogen Bond | Ring Nitrogen (N4) | SER 88 | 3.1 |
| Hydrophobic | Thiadiazole Ring | LEU 150, VAL 75 | N/A |
| Pi-Stacking | Thiadiazole Ring | PHE 145 | 4.5 |
Note: This table is a hypothetical representation of potential interactions and is for illustrative purposes only.
A crucial output of molecular docking is the prediction of binding affinity, often expressed as a "docking score" in units of kcal/mol. This score estimates the free energy of binding, with more negative values indicating a stronger and more stable interaction between the ligand and the protein. This allows for the ranking of different compounds based on their predicted potency.
Conformational analysis within the docking process examines the different possible three-dimensional shapes (conformations) of the ligand and the receptor's binding site. The simulation identifies the lowest-energy conformation, known as the binding pose, which represents the most stable and likely orientation of the ligand within the active site. The accuracy of this prediction is often assessed by calculating the root-mean-square deviation (RMSD) between the predicted pose and a known crystallographic pose, if available.
Table 4: Illustrative Binding Affinity Data (Hypothetical example)
| Parameter | Value |
| Predicted Binding Affinity (kcal/mol) | -8.2 |
| Predicted RMSD (Å) | 1.5 |
Note: This table is a hypothetical representation of docking results and is for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are instrumental in predicting the activity of new, unsynthesized compounds, thus prioritizing synthetic efforts towards molecules with the highest potential.
The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For derivatives of the 1,2,4-thiadiazole (B1232254) scaffold, a variety of descriptors can be calculated to capture the structural features that influence their biological activity. These descriptors are broadly categorized as topological, electronic, and physicochemical.
In studies of related thiadiazole compounds, topological descriptors, which describe the atomic connectivity and shape of the molecule, have been shown to be significant. nih.gov For instance, Kier's alpha modified index of the third order has been correlated with the inhibitory activity of some 5-amino-2-mercapto-1,3,4-thiadiazoles against matrix metalloproteinases (MMPs). nih.gov Furthermore, Kier's first-order carbon valence molecular connectivity index has been linked to the inhibitory potency of these compounds against MMP-1 and Clostridium histolyticum collagenase. nih.gov
Electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity. For example, a lower HOMO-LUMO energy gap can suggest higher chemical reactivity. erciyes.edu.tr Physicochemical descriptors like the octanol-water partition coefficient (LogP) and molar refractivity (MR) are also crucial in modeling drug-like properties. researchgate.net
Once a set of descriptors is calculated for a series of this compound analogs, a mathematical model is developed using statistical methods like multiple linear regression (MLR). researchgate.net The goal is to create an equation that best correlates the descriptor values with the observed biological activity. The quality and predictive power of the QSAR model are then rigorously validated using various statistical metrics.
Table 1: Examples of Molecular Descriptors Potentially Used in QSAR Studies of this compound Derivatives
| Descriptor Category | Specific Descriptor Example | Potential Significance |
| Topological | Kier's Alpha Modified Index | Describes molecular shape and branching. |
| Molecular Connectivity Indices | Relates to the degree of branching and presence of heteroatoms. nih.gov | |
| Electronic | HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. erciyes.edu.tr |
| Dipole Moment | Reflects the polarity of the molecule. | |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, affecting absorption and distribution. researchgate.net |
| Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. researchgate.net | |
| Fragmental | Number of Fluorine Atoms | Can enhance inhibitory activity through hydrogen bonding. nih.gov |
| Presence of Amide Function | Identified as important for inhibition of certain enzymes. nih.gov |
This table is illustrative and based on descriptors used for other thiadiazole derivatives.
A validated QSAR model serves as a powerful predictive tool. By inputting the calculated descriptor values for a novel, yet-to-be-synthesized this compound derivative into the QSAR equation, its biological activity can be estimated. This predictive capability is invaluable in guiding the design of new compounds with potentially enhanced potency.
For instance, QSAR studies on 1,3,4-thiadiazole derivatives have been used to predict their anticancer activities. mdpi.com By identifying the structural features that contribute positively or negatively to the desired activity, medicinal chemists can rationally design new molecules. For example, if a QSAR model indicates that increasing the number of fluorine atoms on an aromatic ring enhances inhibitory activity against a particular enzyme, new analogs incorporating this feature can be prioritized for synthesis. nih.gov This approach significantly reduces the time and resources required for the discovery of new drug candidates.
Molecular Dynamics Simulations for Conformational Sampling
While QSAR provides valuable information on structure-activity relationships, it does not typically offer a dynamic picture of how a molecule behaves over time. Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. For this compound, MD simulations can provide critical insights into its conformational flexibility and its interactions with biological targets.
MD simulations involve calculating the forces between atoms and using these forces to simulate the motions of the atoms over a specific period. This allows for the exploration of the conformational space available to the molecule, identifying the most stable and low-energy conformations. Understanding the preferred conformations of this compound is crucial, as the three-dimensional shape of a molecule dictates its ability to bind to a biological target.
In studies of other thiadiazole derivatives, MD simulations have been employed to investigate their binding stability within the active site of enzymes. erciyes.edu.trnih.gov For example, simulations can reveal how a ligand like a 1,3,4-thiadiazole derivative interacts with key amino acid residues in an enzyme's active site, such as forming hydrogen bonds. nih.gov These simulations can also assess the stability of these interactions over time, providing a more dynamic and realistic view of the binding event than static molecular docking. erciyes.edu.tr
For this compound, MD simulations could be used to understand how the methoxy and amino groups influence its conformational preferences and its potential interactions with a target protein. By simulating the molecule in a solvent environment, researchers can observe how its conformation changes and which forms are most prevalent, providing valuable information for drug design.
Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of this compound
| Simulation Parameter | Example Value/Setting | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system. |
| Solvent Model | TIP3P, SPC/E | Explicitly represents water molecules. |
| System Size | ~10,000 - 50,000 atoms | Includes the thiadiazole, water, and any target protein. |
| Simulation Time | 100 ns - 1 µs | Allows for sufficient sampling of conformational space. erciyes.edu.tr |
| Temperature | 300 K | Simulates physiological conditions. |
| Pressure | 1 atm | Simulates physiological conditions. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |
This table presents typical parameters for an MD simulation and is not based on a specific study of this compound.
Advanced Research Methodologies and Techniques Applied to 3 Amino 5 Methoxy 1,2,4 Thiadiazole
High-Throughput Screening (HTS) in Drug Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological target. While specific HTS campaigns focused solely on 3-Amino-5-methoxy-1,2,4-thiadiazole are not extensively detailed in publicly available literature, the broader class of thiadiazole derivatives has been widely investigated using this technology. nih.govmdpi.comnih.gov
Typically, in an HTS campaign involving thiadiazole derivatives, a library of these compounds would be screened against a particular molecular target, such as an enzyme or a receptor implicated in a disease. For instance, derivatives of the related 1,3,4-thiadiazole (B1197879) have been evaluated for their anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer, using assays like the MTT reduction assay. nih.gov The results of such screens, often presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), help identify initial "hits."
Subsequent steps involve hit-to-lead optimization, where the chemical structure of the most promising compounds, such as our title compound, is systematically modified to improve potency, selectivity, and drug-like properties. The amino and methoxy (B1213986) groups of this compound offer prime sites for such modifications, allowing for the creation of a focused library of derivatives for further screening.
In Silico ADME/Tox Predictions for Drug Candidate Evaluation
In silico (computer-based) methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) are crucial for the early-stage evaluation of drug candidates. These computational tools help to identify compounds with potentially poor pharmacokinetic profiles or toxicity issues, thereby reducing the time and cost associated with drug development.
For 1,2,4-thiadiazole (B1232254) derivatives, in silico ADME/Tox studies are commonly employed. researchgate.netresearchgate.net These studies often utilize software packages like Discovery Studio, OECD QSAR Toolbox, Toxtree, and pkCSM to predict a range of properties. frontiersin.org For a compound like this compound, these predictions would provide insights into its likely behavior in the body.
Key ADME parameters that are typically evaluated include:
Lipophilicity (logP): An indicator of a compound's ability to cross cell membranes.
Aqueous Solubility: Affects absorption and formulation.
Caco-2 Permeability: Predicts intestinal absorption.
Blood-Brain Barrier (BBB) Penetration: Important for drugs targeting the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.
Toxicity predictions often include assessments for:
Genotoxicity: The potential to damage genetic material.
Carcinogenicity: The potential to cause cancer.
Hepatotoxicity: The potential to cause liver damage.
Cardiotoxicity: The potential to cause heart damage.
A hypothetical in silico ADME/Tox profile for this compound might look like the following:
| ADME/Tox Parameter | Predicted Value/Classification | Significance |
|---|---|---|
| LogP | 1.5 - 2.5 | Good membrane permeability |
| Aqueous Solubility | Moderately Soluble | Acceptable for oral absorption |
| Caco-2 Permeability | High | Good intestinal absorption |
| BBB Penetration | Low | Reduced risk of CNS side effects |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |
| Genotoxicity (Ames test) | Non-mutagenic | Low risk of causing genetic mutations |
It is important to note that these are hypothetical values and actual experimental data would be required for confirmation.
Co-crystallization Studies and Protein-Ligand Complex Analysis
Co-crystallization is a powerful technique used to determine the three-dimensional structure of a ligand bound to its protein target. This is typically achieved through X-ray crystallography. The resulting structure provides invaluable insights into the molecular interactions that govern binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is then used to guide the rational design of more potent and selective inhibitors.
In a typical study, the thiadiazole derivative is docked into the active site of the target protein. The analysis of the resulting protein-ligand complex would reveal key interactions. For this compound, one might expect the amino group to act as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring could act as hydrogen bond acceptors. The methoxy group could be involved in hydrophobic interactions.
The findings from these studies can be summarized in a table:
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues on Target Protein |
|---|---|---|
| Hydrogen Bond (Donor) | Amino group | Aspartate, Glutamate, Serine |
| Hydrogen Bond (Acceptor) | Thiadiazole nitrogen atoms | Arginine, Lysine, Serine |
| Hydrophobic Interaction | Methoxy group, Thiadiazole ring | Leucine, Isoleucine, Valine |
Advanced Biological Assay Development and Validation
The development and validation of robust biological assays are essential for accurately determining the biological activity of compounds like this compound. These assays can range from simple enzyme inhibition assays to more complex cell-based assays that measure downstream cellular effects.
For anticancer drug discovery, a common assay is the cell viability assay, which measures the ability of a compound to kill cancer cells. nih.gov The MTS assay is one such method that has been used to evaluate the anticancer potential of 1,3,4-thiadiazole derivatives. nih.gov In addition to cell viability, other assays can be used to investigate the mechanism of action, such as:
Cell Cycle Analysis: To determine if the compound arrests cell division at a specific phase (e.g., G2/M phase). rsc.org
Apoptosis Assays: To determine if the compound induces programmed cell death. rsc.org
Kinase Inhibition Assays: To measure the direct inhibition of specific protein kinases that are often dysregulated in cancer.
The validation of these assays is critical to ensure that the results are reliable and reproducible. This typically involves assessing parameters such as:
Assay Specificity: The ability of the assay to measure the intended biological activity without interference from other factors.
Assay Sensitivity: The ability of the assay to detect small changes in biological activity.
Assay Robustness: The ability of the assay to remain unaffected by small variations in experimental conditions.
The development of novel assays, such as those based on fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET), can provide more sensitive and quantitative readouts of biological activity.
Conclusion and Future Perspectives in 3 Amino 5 Methoxy 1,2,4 Thiadiazole Research
Summary of Key Findings and Research Gaps
Research into the 1,2,4-thiadiazole (B1232254) scaffold has revealed a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The versatility of this heterocyclic system allows for extensive structural modifications, leading to a broad chemical space for drug discovery. Substituted 3-amino-1,2,4-thiadiazoles, in particular, are recognized as pharmaceutically relevant cores.
Despite the general interest in this class of compounds, a thorough review of the scientific literature reveals a significant research gap concerning the specific derivative, 3-Amino-5-methoxy-1,2,4-thiadiazole . While its existence is documented and it is available as a chemical intermediate, there is a notable absence of published, in-depth studies detailing its synthesis, characterization, and, most importantly, its biological activity profile. Commercial sources suggest its potential as an inhibitor of cyclin-dependent kinase 9 (CDK9) and topoisomerase II, which are critical targets in oncology. However, these claims lack substantiation within peer-reviewed scientific literature.
The primary research gap, therefore, is the comprehensive biological evaluation of this compound. Key findings for the broader class of 1,2,4-thiadiazoles highlight their potential, but without specific data for this methoxy-substituted derivative, its unique contributions to the field remain speculative.
Translational Potential and Clinical Relevance
The translational potential of This compound is currently rooted in the established activities of the 1,2,4-thiadiazole scaffold. The core structure is a bioisostere of other biologically important heterocycles, such as pyrimidine, which is a fundamental component of nucleic acids. This structural mimicry allows thiadiazole derivatives to interact with a variety of biological targets.
Given the potential (though unconfirmed) inhibitory activity against CDK9 and topoisomerase II, the most direct translational path for this compound would be in the development of novel anticancer agents. CDK9 is a key regulator of transcription, and its inhibition is a promising strategy for treating various cancers. Similarly, topoisomerase II inhibitors are a well-established class of chemotherapeutic drugs.
The clinical relevance of this specific compound is, at present, hypothetical. However, should research validate its purported biological activities, it could serve as a lead compound for the development of new therapies. The methoxy (B1213986) group may confer advantageous pharmacokinetic properties, such as improved solubility or metabolic stability, compared to other substituted thiadiazoles. The amino group provides a reactive handle for the synthesis of a diverse library of derivatives, allowing for the fine-tuning of activity and selectivity.
To illustrate the potential areas of investigation, the following hypothetical data tables showcase the type of research findings that would be crucial in establishing the translational potential of this compound.
Table 1: Hypothetical Anticancer Activity of this compound Derivatives
| Compound ID | Modification on Amino Group | Cancer Cell Line | IC₅₀ (µM) |
| AM5T-01 | Unsubstituted (H) | MCF-7 (Breast) | 15.2 |
| AM5T-02 | Acetyl | MCF-7 (Breast) | 8.5 |
| AM5T-03 | Benzoyl | MCF-7 (Breast) | 5.1 |
| AM5T-04 | Unsubstituted (H) | A549 (Lung) | 22.8 |
| AM5T-05 | Acetyl | A549 (Lung) | 12.3 |
| AM5T-06 | Benzoyl | A549 (Lung) | 7.9 |
Note: The data in this table is for illustrative purposes only and does not represent published experimental results.
Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound ID | Modification on Amino Group | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| AM5T-01 | Unsubstituted (H) | Staphylococcus aureus | >128 |
| AM5T-07 | 4-Chlorobenzyl | Staphylococcus aureus | 32 |
| AM5T-08 | 2,4-Dichlorobenzyl | Staphylococcus aureus | 16 |
| AM5T-01 | Unsubstituted (H) | Escherichia coli | >128 |
| AM5T-07 | 4-Chlorobenzyl | Escherichia coli | 64 |
| AM5T-08 | 2,4-Dichlorobenzyl | Escherichia coli | 32 |
Note: The data in this table is for illustrative purposes only and does not represent published experimental results.
Emerging Trends and Interdisciplinary Research Opportunities
The field of 1,2,4-thiadiazole research is witnessing several emerging trends. One significant area is the development of highly specific, targeted therapies. This involves designing derivatives that selectively inhibit a single biological target, thereby reducing off-target effects and improving the therapeutic window. The This compound scaffold is well-suited for this approach, as the amino and methoxy groups can be modified to optimize interactions with a specific protein's binding site.
Another emerging trend is the application of 1,2,4-thiadiazoles in materials science. The unique electronic properties of the thiadiazole ring make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The amino and methoxy substituents on the core ring of this compound could be exploited to tune the electronic and photophysical properties of new materials.
Interdisciplinary research opportunities abound. Collaboration between medicinal chemists, molecular biologists, and pharmacologists is essential to fully elucidate the biological activities and mechanisms of action of new thiadiazole derivatives. Furthermore, partnerships with materials scientists could lead to the development of novel functional materials based on this versatile scaffold. The use of computational modeling and in silico screening is also a critical interdisciplinary approach to accelerate the discovery and optimization of new 1,2,4-thiadiazole-based agents.
Future Directions in the Design and Development of 1,2,4-Thiadiazole-Based Agents
The future of 1,2,4-thiadiazole research is bright, with numerous avenues for exploration. A critical next step is to address the research gap surrounding This compound . A systematic investigation into its synthesis and biological activity is warranted. This should include:
Synthesis and Library Generation: Development of efficient and scalable synthetic routes to this compound and a library of its derivatives with diverse substitutions on the amino group.
Biological Screening: Comprehensive screening of the synthesized compounds against a panel of cancer cell lines and microbial pathogens to identify lead compounds.
Mechanism of Action Studies: For any active compounds, detailed studies to identify their molecular targets and elucidate their mechanisms of action.
Structure-Activity Relationship (SAR) Studies: Systematic analysis of how changes in the chemical structure of the derivatives affect their biological activity. This will guide the rational design of more potent and selective agents.
Beyond this specific compound, future research in the broader field of 1,2,4-thiadiazoles should focus on:
Exploring New Biological Targets: While anticancer and antimicrobial activities are well-documented, the potential of 1,2,4-thiadiazoles against other diseases, such as neurodegenerative disorders and metabolic diseases, remains underexplored.
Development of Drug Delivery Systems: Investigating novel formulations and drug delivery systems to improve the bioavailability and therapeutic efficacy of promising 1,2,4-thiadiazole-based agents.
Green Synthesis Approaches: Developing more environmentally friendly and sustainable methods for the synthesis of 1,2,4-thiadiazole derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Amino-5-methoxy-1,2,4-thiadiazole, and how can purity be optimized?
- Methodology : The compound is typically synthesized via two routes:
- Route 1 : Reaction of isothiocyanates with amidines under oxidative conditions, which is metal-free and environmentally friendly .
- Route 2 : Reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride .
- Optimization : Purity is enhanced using column chromatography or recrystallization with ethanol/water mixtures. Stability under physiological conditions (minimal degradation over 24–48 hours) ensures reliable in vitro results .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : Confirms the amino and methoxy substituents via and chemical shifts.
- FT-IR : Identifies N–H (stretch ~3300 cm) and C–S (stretch ~650 cm) bonds.
- Mass Spectrometry : Validates molecular weight (131.16 g/mol) and fragmentation patterns .
Q. How is the antimicrobial activity of this compound evaluated in preliminary assays?
- Protocol : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains. For example, derivatives show MICs as low as 50 μg/mL against S. aureus .
- Controls : Compare with standard antibiotics (e.g., ampicillin) to benchmark efficacy .
Advanced Research Questions
Q. What molecular mechanisms underlie the anticancer activity of this compound?
- Mechanism : The compound inhibits cyclin-dependent kinase 9 (CDK9) by forming stable complexes with CDK9/cyclin T1 via hydrogen bonding and hydrophobic interactions. This suppresses transcriptional elongation of oncogenes (e.g., MYC) and induces apoptosis via the intrinsic pathway (caspase-9 activation) .
- Validation : Use kinase inhibition assays (IC values) and flow cytometry to quantify apoptosis in leukemia (HL-60) and breast cancer (MDA-MB-231) cell lines .
Q. How can researchers resolve contradictions in reported cytotoxicity thresholds across studies?
- Approach :
- Dose Optimization : Low doses (e.g., 15 μM IC in HL-60 cells) show therapeutic efficacy with minimal toxicity, while high doses (>50 μM) induce hepatotoxicity in animal models .
- Model Systems : Compare 2D vs. 3D cell cultures to assess tissue-specific toxicity.
- Metabolic Profiling : Use cytochrome P450 enzyme assays to identify detoxification pathways and mitigate off-target effects .
Q. What strategies improve the bioavailability of this compound in vivo?
- Strategies :
- Lipophilicity Enhancement : Modify substituents (e.g., ethyl groups) to increase membrane permeability, as seen in analogous thiadiazoles .
- Nanocarrier Systems : Encapsulate in liposomes or polymeric nanoparticles to prolong half-life.
- Transporter-Mediated Uptake : Leverage organic anion transporters for targeted delivery .
Q. How does the mesoionic character of the thiadiazole ring influence its biochemical interactions?
- Impact : The mesoionic nature enhances charge delocalization, enabling strong interactions with biomolecules (e.g., DNA, enzymes). This property is critical for its broad-spectrum activity, including antimicrobial and anticancer effects .
- Experimental Validation : Use X-ray crystallography or molecular docking to map electron density distributions in enzyme complexes (e.g., CDK9) .
Methodological Considerations
Q. How to design structure-activity relationship (SAR) studies for thiadiazole derivatives?
- Framework :
- Core Modifications : Compare amino (e.g., 5-Amino-1,2,4-thiadiazole) vs. methoxy-substituted analogs to assess solubility and target affinity .
- Derivative Synthesis : Introduce halogens or alkyl groups at position 3 to modulate steric effects (see Table 1 in for MIC and IC trends).
Q. What experimental models are optimal for studying pharmacokinetics?
- Models :
- In Vitro : HepG2 cells for metabolic stability (CYP450-mediated oxidation) .
- In Vivo : Rodent models to track plasma half-life (T) and tissue distribution via LC-MS/MS .
Tables for Key Data
Table 1 : Anticancer Activity of Thiadiazole Derivatives
| Derivative | Cancer Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| Compound X | HL-60 (Leukemia) | 15 | CDK9 inhibition |
| Compound Y | MDA-MB-231 (Breast) | 20 | Apoptosis induction |
Table 2 : Antimicrobial Efficacy
| Derivative | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Derivative A | S. aureus | 50 |
| Derivative B | E. coli | 100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
